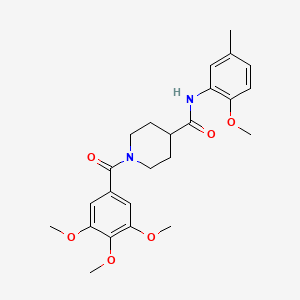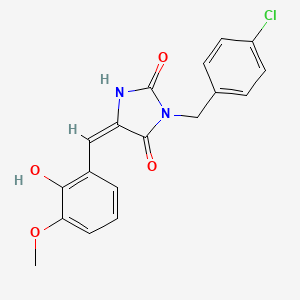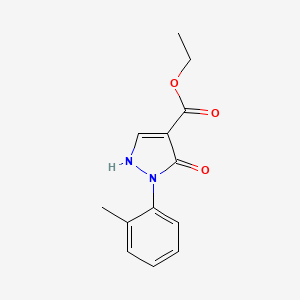
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s, but its use as a recreational drug only emerged in the early 2010s. MT-45 is classified as a Schedule I controlled substance in the United States and is illegal in many other countries.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the perception of pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have similar effects to other opioids, including analgesia, sedation, and euphoria. It has also been found to have a lower risk of respiratory depression and a longer duration of action compared to other opioids. However, it can still lead to addiction, tolerance, and withdrawal symptoms with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been used in laboratory experiments to study its pharmacological properties and potential therapeutic uses. Its lower risk of respiratory depression and longer duration of action make it a potential alternative to other opioids for pain management. However, its potential for addiction, tolerance, and withdrawal symptoms must be taken into consideration.
Direcciones Futuras
There is still much to be learned about N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and its potential therapeutic uses. Future research could focus on developing safer and more effective opioid analgesics based on the structure of N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. Additionally, further studies could investigate the potential of N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide for the treatment of other conditions such as depression and anxiety.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been used in scientific research to study its pharmacological properties. It has been shown to bind to the mu-opioid receptor with high affinity, which is responsible for its analgesic effects. N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been found to have a lower risk of respiratory depression compared to other opioids, making it a potential alternative for pain management.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-15-6-7-19(29-2)18(12-15)25-23(27)16-8-10-26(11-9-16)24(28)17-13-20(30-3)22(32-5)21(14-17)31-4/h6-7,12-14,16H,8-11H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJCCDXKQUSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435726.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3435743.png)
![3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate](/img/structure/B3435754.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3435757.png)
![2,5-dichloro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3435766.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3435767.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3435774.png)




![ethyl 4-{3-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3435802.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)